![molecular formula C10H12N4S B1309880 Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-18-2](/img/structure/B1309880.png)

Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

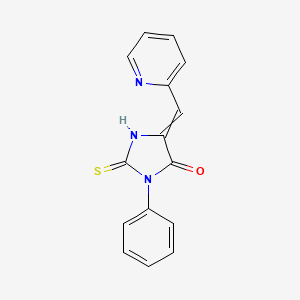

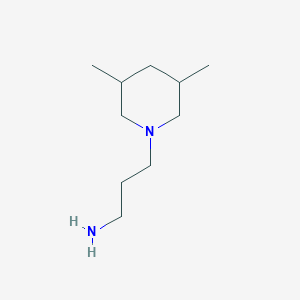

Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a compound that has been studied in the field of medicinal chemistry . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This compound has been synthesized and evaluated for its potential anticancer activity .

Synthesis Analysis

The synthesis of this compound involves the creation of a new series of 1,3,4-thiadiazole derivatives bearing a 2-pyridyl moiety . The synthesis process is part of a broader effort to develop novel, more effective anticancer therapeutics .

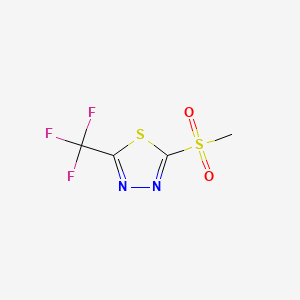

Molecular Structure Analysis

The molecular formula of Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is C10H12N4S, with a molecular weight of 220.3 . The structure includes a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry .

Scientific Research Applications

Synthesis of New Polymers

This compound can be used in the synthesis of new polymers. For instance, it has been used in the synthesis of three new metal–organic complexes based on the carboxylic acid with N donor ligand . These complexes have been characterized by IR spectrum, elemental analysis, fluorescent properties, thermogravimetric analysis, and powder X-ray diffraction .

Creation of Supramolecular Architecture

The compound has been used to create 3-D supramolecular architecture that adopts different metal centers . This is achieved through the coordination interaction of metal ions and suitable organic nitrogen-donor or oxygen-donor ligands .

Development of Antibacterial Agents

The compound has been used in the development of antibacterial agents . A series of derivatives were synthesized and evaluated for their antibacterial activities against microorganisms such as Stephylococous aureus (Gram positive), Basillus subtilis (Gram positive), Psuedomonas aeruginosa (Gram negative), and Escherichia Coli (Gram negative) .

Anti-fibrotic Activity

The compound has shown potential in anti-fibrotic activity . Further investigation into this application could lead to the development of new treatments for fibrotic diseases .

Future Directions

The future directions for research on Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine could involve further exploration of its potential anticancer activity, as well as its potential as a lipoxygenase inhibitor . Additionally, further studies could explore the influence of different substituents on the compound’s activity .

Mechanism of Action

Target of Action

Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to exhibit antimicrobial activity . .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to a broad spectrum of biological activities .

Biochemical Pathways

Thiadiazole derivatives are known to have a broad spectrum of biological activities, suggesting they may affect multiple pathways .

Result of Action

Thiadiazole derivatives are known to exhibit antimicrobial activity .

properties

IUPAC Name |

N-propyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-4-3-6-11-7-8/h3-4,6-7H,2,5H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNBPNRQMRYMOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN=C(S1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)